molecular formula C21H27N3O4S B2424276 3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2379972-80-0

3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline

Cat. No. B2424276
M. Wt: 417.52
InChI Key: TVHIULFGGCHMAS-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

While specific structural information for the compound you mentioned is not available, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . Future directions would likely involve the development of new synthesis methods and the discovery of new drugs containing the piperidine moiety .

properties

IUPAC Name

3-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-27-19-8-4-5-9-20(19)29(25,26)24-12-10-16(11-13-24)15-28-21-14-17-6-2-3-7-18(17)22-23-21/h4-5,8-9,14,16H,2-3,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHIULFGGCHMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

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